molecular formula C23H23N3O2 B15103933 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B15103933
M. Wt: 373.4 g/mol
InChI Key: RJCVVWJQWRZFOG-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of carbazole and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole core, followed by the introduction of the methoxy group at the 6-position. Subsequent steps involve the formation of the indole ring and the attachment of the carboxamide group. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide

Uniqueness

What sets N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide apart from similar compounds is its unique combination of carbazole and indole structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-26-11-10-14-6-7-15(12-21(14)26)23(27)25-20-5-3-4-17-18-13-16(28-2)8-9-19(18)24-22(17)20/h6-13,20,24H,3-5H2,1-2H3,(H,25,27)

InChI Key

RJCVVWJQWRZFOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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